
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure with four methyl groups and a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2-2-3-3-tetramethylcyclopropane-1-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve heating the reactants to a specific temperature to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solid catalysts in these reactors can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: The major product is the carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or alkyl groups.
科学的研究の応用
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets within cells. The hydroxyethyl group allows the compound to form hydrogen bonds with target proteins, potentially altering their function. The cyclopropane ring structure provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups.
N-(2-Hydroxyethyl)acrylamide: Shares the hydroxyethyl functional group but differs in the presence of an acrylamide moiety.
N-(2-Hydroxyethyl)cytisine: Contains a hydroxyethyl group but is based on a cytisine scaffold.
Uniqueness
N-(2-Hydroxyethyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure with four methyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(13)11-5-6-12/h7,12H,5-6H2,1-4H3,(H,11,13) |
InChIキー |
ISQKBIRGMFMEHU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)NCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


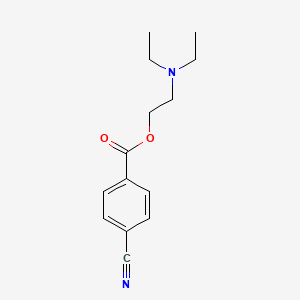



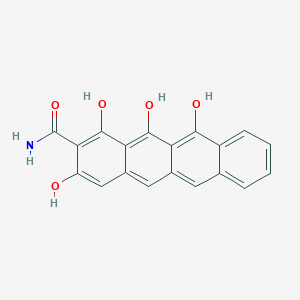


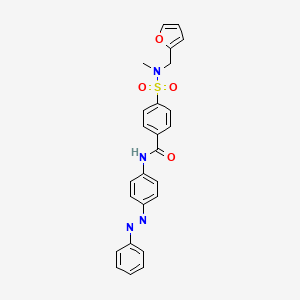
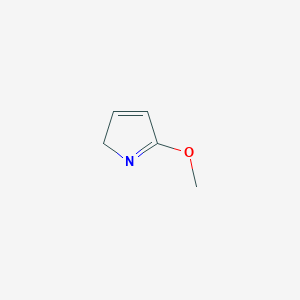
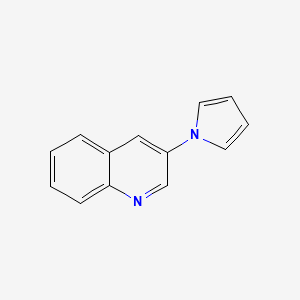
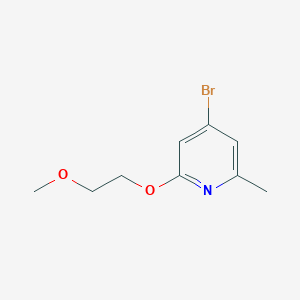

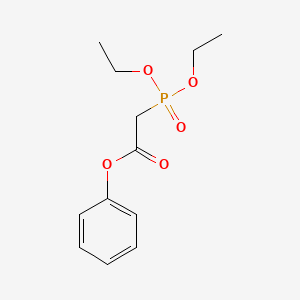
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)
